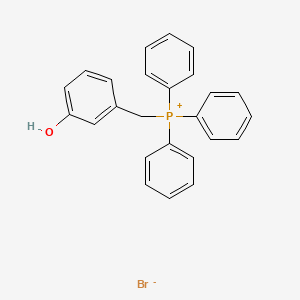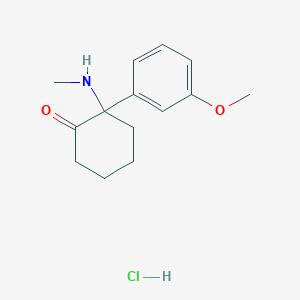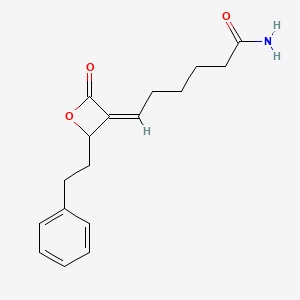
9(R)-PAHSA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9®-Palmitic Acid Hydroxy Stearic Acid is a member of the family of fatty acid esters known as fatty acid hydroxy fatty acids. These compounds are characterized by the presence of a hydroxyl group on the fatty acid chain. 9®-Palmitic Acid Hydroxy Stearic Acid is specifically known for its anti-inflammatory and insulin-sensitizing properties, making it a compound of interest in medical and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9®-Palmitic Acid Hydroxy Stearic Acid typically involves the esterification of palmitic acid with hydroxy stearic acid. This reaction is often catalyzed by acidic or enzymatic catalysts under controlled temperature and pressure conditions to ensure the formation of the desired ester bond.
Industrial Production Methods
In industrial settings, the production of 9®-Palmitic Acid Hydroxy Stearic Acid may involve large-scale esterification processes using bioreactors. These processes are optimized for high yield and purity, often employing continuous flow systems and advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
9®-Palmitic Acid Hydroxy Stearic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester bond can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form different esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions, with reagents like acetic anhydride or sulfuric acid.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various esters or ethers depending on the substituent introduced.
Scientific Research Applications
9®-Palmitic Acid Hydroxy Stearic Acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in cellular signaling and metabolic pathways.
Medicine: Explored for its potential therapeutic effects in treating inflammation and insulin resistance.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 9®-Palmitic Acid Hydroxy Stearic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with receptors involved in inflammatory responses and insulin signaling pathways.
Pathways Involved: It modulates the activity of enzymes and proteins involved in metabolic processes, leading to its anti-inflammatory and insulin-sensitizing effects.
Comparison with Similar Compounds
Similar Compounds
9(S)-Palmitic Acid Hydroxy Stearic Acid: Another stereoisomer with similar properties but different biological activity.
12-Hydroxy Stearic Acid: A related compound with hydroxylation at a different position, affecting its chemical and biological properties.
Uniqueness
9®-Palmitic Acid Hydroxy Stearic Acid is unique due to its specific stereochemistry, which influences its interaction with biological targets and its overall bioactivity. This makes it a valuable compound for targeted therapeutic applications and biochemical studies.
Properties
CAS No. |
2097130-84-0 |
|---|---|
Molecular Formula |
C34H66O4 |
Molecular Weight |
538.9 |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/t32-/m1/s1 |
InChI Key |
MHQWHZLXDBVXML-JGCGQSQUSA-N |
SMILES |
OC(CCCCCCC[C@H](OC(CCCCCCCCCCCCCCC)=O)CCCCCCCCC)=O |
Synonyms |
9R-[(1-oxohexadecyl)oxy]-octadecanoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,6-Dihydro-4H-4,7-(epithiometheno)benzo[d]isoxazole](/img/structure/B593282.png)


![[(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate](/img/structure/B593288.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-prop-2-enylpentanamide](/img/structure/B593289.png)


![trisodium;(3R,4S)-2-[(3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B593297.png)
